1-(3-Methoxyphenyl)-3-methylbutan-1-one
Overview
Description
1-(3-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-methylbutan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
Methoxetamine: A ketamine analogue with a methoxy group, known for its high affinity for the NMDA receptor.
3-Methoxyphenylacetic acid: Another methoxy-substituted phenyl compound used in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications .
Biological Activity
1-(3-Methoxyphenyl)-3-methylbutan-1-one, also known by its CAS number 1183770-52-6, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- Structure : The compound features a methoxy group attached to a phenyl ring and a branched alkyl chain, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence several biochemical pathways:
- Enzyme Modulation : Preliminary studies suggest that the compound can modulate enzyme activities, possibly affecting metabolic processes.
- Receptor Interaction : It may interact with specific receptors in the central nervous system, indicating potential neuroactive properties.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
In vitro experiments showed that the compound could inhibit pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful in managing chronic inflammatory diseases.
Neuroprotective Properties
Research conducted on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in reduced cell death and preserved cell viability. This finding points to its potential application in neurodegenerative disorders.
Cytotoxicity in Cancer Research
In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited selective toxicity, suggesting it could be developed as an anticancer agent. The mechanism appears to involve apoptosis induction in sensitive cell lines.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMJBAOYZLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.